molecular formula C9H13Cl2NO2 B15244085 O-[(2R)-2-(4-chlorophenoxy)propyl]hydroxylamine;hydrochloride

O-[(2R)-2-(4-chlorophenoxy)propyl]hydroxylamine;hydrochloride

Cat. No.: B15244085
M. Wt: 238.11 g/mol
InChI Key: VIQYBDQYPFYALG-OGFXRTJISA-N
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Description

O-[(2R)-2-(4-Chlorophenoxy)propyl]hydroxylamine hydrochloride (CAS: 1956437-19-6) is a chiral hydroxylamine hydrochloride derivative characterized by its (2R)-configured propyl chain bearing a 4-chlorophenoxy group. This compound is utilized as a pharmaceutical intermediate, likely in the synthesis of bioactive molecules or receptor-targeting agents due to its stereospecificity and functional groups . The hydrochloride salt enhances solubility in polar solvents, making it suitable for synthetic applications in aqueous or protic environments.

Properties

Molecular Formula

C9H13Cl2NO2

Molecular Weight

238.11 g/mol

IUPAC Name

O-[(2R)-2-(4-chlorophenoxy)propyl]hydroxylamine;hydrochloride

InChI

InChI=1S/C9H12ClNO2.ClH/c1-7(6-12-11)13-9-4-2-8(10)3-5-9;/h2-5,7H,6,11H2,1H3;1H/t7-;/m1./s1

InChI Key

VIQYBDQYPFYALG-OGFXRTJISA-N

Isomeric SMILES

C[C@H](CON)OC1=CC=C(C=C1)Cl.Cl

Canonical SMILES

CC(CON)OC1=CC=C(C=C1)Cl.Cl

Origin of Product

United States

Preparation Methods

Structural and Stereochemical Considerations

The compound features a hydroxylamine group (-NH-O-) bonded to a (2R)-configured propyl chain bearing a 4-chlorophenoxy substituent. The stereocenter at the C2 position necessitates enantioselective synthesis or resolution techniques. Key challenges include preserving chiral integrity during alkylation and avoiding racemization under acidic or basic conditions.

The hydrochloride salt enhances stability by protonating the hydroxylamine’s amine group, which is prone to oxidation. Molecular weight calculations align with PubChem data (238.11 g/mol), confirming the stoichiometry of C₉H₁₃Cl₂NO₂.

Synthetic Routes and Methodologies

Chiral Propyl Intermediate Synthesis

The (2R)-2-(4-chlorophenoxy)propyl backbone is synthesized via nucleophilic substitution or asymmetric catalysis:

Asymmetric Epoxide Ring-Opening

(2R)-Propylene oxide reacts with 4-chlorophenol under basic conditions (K₂CO₃, DMF, 80°C), yielding (R)-2-(4-chlorophenoxy)propanol. Optical purity is confirmed via chiral HPLC.

Reaction Scheme:
$$
\text{(R)-Propylene oxide} + \text{4-ClC₆H₄OH} \xrightarrow{\text{Base}} \text{(R)-2-(4-ClC₆H₄O)propanol}
$$

Mitsunobu Reaction

A stereospecific Mitsunobu reaction between (R)-1,2-propanediol and 4-chlorophenol (DIAD, PPh₃, THF) achieves >98% enantiomeric excess (ee).

Hydroxylamine Alkylation

The hydroxylamine moiety is introduced via O-alkylation of hydroxylamine hydrochloride with the chiral propyl intermediate:

Propyl Halide Route

(R)-2-(4-Chlorophenoxy)propanol is converted to its mesylate (MsCl, Et₃N, 0°C) or bromide (PBr₃, CH₂Cl₂). Subsequent reaction with hydroxylamine hydrochloride (Et₃N, DMF, 60°C) affords the target compound.

Optimized Conditions:

  • Molar ratio: 1:1.2 (hydroxylamine:propyl halide)
  • Reaction time: 12–24 hours
  • Yield: 65–72% after recrystallization (EtOAc/hexane)
Direct O-Alkylation

Hydroxylamine hydrochloride reacts with (R)-2-(4-chlorophenoxy)propyl tosylate in acetonitrile (K₂CO₃, 50°C). Triethylamine neutralizes HCl, enhancing nucleophilicity.

Side Reactions:

  • Over-alkylation to form N,O-dialkylated byproducts (mitigated by excess NH₂OH·HCl).

Salt Formation and Purification

Crude product is dissolved in hot ethanol, treated with HCl gas, and cooled to precipitate the hydrochloride salt. Purity is validated via RP-HPLC (YMC Triart C18 column, 230 nm detection):

Analytical Data:

Parameter Value
Retention time 8.2 min
LOD (μg/mL) 0.015
LOQ (μg/mL) 0.045
Linearity (R²) 0.9998

Industrial-Scale Processes

Patent-Based Chlorination (Adapted from US2319669A)

A scaled-up method involves chlorinating chloroisonitrosoacetone (derived from acetone, HNO₃, and HCl) to generate hydroxylamine hydrochloride, which is then alkylated:

Key Steps:

  • Chloroisonitrosoacetone Synthesis:
    • Acetone (50 parts) + HCl (75 parts, sp. gr. 1.18) + HNO₃ (100 parts, sp. gr. 1.40) at 30–70°C for 1 hour.
  • Chlorination:
    • React with Cl₂ gas (6 hours, 10–20°C), distill phosgene oxime, and hydrolyze to NH₂OH·HCl.
  • Alkylation:
    • NH₂OH·HCl + (R)-propyl mesylate → Target compound (65% yield).

Stereochemical Preservation Strategies

Chiral Auxiliaries

Temporary chirality inducers (e.g., Evans oxazolidinones) are used during propyl chain synthesis, followed by auxiliary removal post-alkylation.

Enzymatic Resolution

Racemic 2-(4-chlorophenoxy)propanol is treated with lipase (Candida antarctica) to hydrolyze the (S)-enantiomer, leaving the (R)-isomer intact (ee >99%).

Analytical and Quality Control

Derivative-Based HPLC (Adapted from OJC 2021)

Hydroxylamine is derivatized with 3,5-dinitrobenzoyl chloride to enhance detectability:

Procedure:

  • Mix sample with Na₂HPO₄ buffer (pH 8.0).
  • Add derivatizing agent (0.17% in ACN).
  • Analyze via gradient elution (KH₂PO₄/ACN, 1.5 mL/min).

Chemical Reactions Analysis

O-[(2R)-2-(4-chlorophenoxy)propyl]hydroxylamine;hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

O-[(2R)-2-(4-chlorophenoxy)propyl]hydroxylamine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of O-[(2R)-2-(4-chlorophenoxy)propyl]hydroxylamine;hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. The exact pathways involved depend on the specific biological system and the context of its application .

Comparison with Similar Compounds

Structural Features

The compound’s key structural elements include:

  • Chiral center: The (2R)-configuration introduces stereochemical specificity, which is absent in many non-chiral analogs.
  • 4-Chlorophenoxy group: An electron-withdrawing substituent that influences electronic properties and stability.
  • Hydroxylamine hydrochloride moiety : Provides nucleophilic reactivity for oxime formation or coupling reactions.

Table 1: Structural and Functional Comparison with Analogs

Compound Name Substituent Group CAS Number Key Features
Target Compound (2R)-2-(4-Chlorophenoxy)propyl 1956437-19-6 Chiral center, electron-withdrawing Cl, pharmaceutical intermediate
O-(3,5-Dimethoxybenzyl)hydroxylamine HCl 3,5-Dimethoxybenzyl N/A Electron-donating methoxy groups, potential for enhanced lipophilicity
O-[2-(Trifluoromethyl)benzyl]hydroxylamine HCl 2-(Trifluoromethyl)benzyl 114809-62-0 Strong electron-withdrawing CF₃ group, increased metabolic stability
O-[3-(Benzyloxy)propyl]hydroxylamine HCl 3-(Benzyloxy)propyl 116800-45-4 Bulky benzyloxy group, steric hindrance in reactions
O-(2-Trimethylsilylethyl)hydroxylamine HCl 2-Trimethylsilylethyl 153502-27-3 Silyl protecting group, used in temporary hydroxylamine protection strategies

Key Observations :

  • The target compound’s 4-chlorophenoxy group offers moderate electron-withdrawing effects compared to the stronger CF₃ group in SY281747 .
  • The chiral (2R)-configuration distinguishes it from achiral analogs like O-(3,5-dimethoxybenzyl)hydroxylamine HCl, which may lead to enantioselective interactions in drug synthesis .
  • Silyl-protected analogs (e.g., O-(2-trimethylsilylethyl)hydroxylamine HCl) are primarily used for temporary protection during synthesis, unlike the target compound, which likely participates directly in downstream reactions .

Physicochemical Properties

  • Solubility: Hydrochloride salts generally exhibit high water solubility. The target compound’s 4-chlorophenoxy group may reduce solubility compared to methoxy-substituted analogs (e.g., SY281745) but improve it relative to highly lipophilic benzyloxy derivatives (e.g., SY281749) .
  • Stability : The electron-withdrawing Cl group may enhance oxidative stability compared to electron-rich methoxy analogs.

Biological Activity

Overview of O-[(2R)-2-(4-chlorophenoxy)propyl]hydroxylamine;hydrochloride

This compound is a chemical compound that has been studied for its potential biological activities, particularly in the fields of neuroprotection and as a pharmacological agent. This compound is related to hydroxylamines, which are known for their ability to act as reducing agents and their roles in various biological processes.

Neuroprotective Effects

Research has indicated that compounds similar to O-[(2R)-2-(4-chlorophenoxy)propyl]hydroxylamine may exhibit neuroprotective properties. Hydroxylamines can protect neuronal cells from oxidative stress, which is a significant factor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism of action often involves the reduction of reactive oxygen species (ROS) and the modulation of signaling pathways associated with cell survival.

Antioxidant Properties

The antioxidant capacity of hydroxylamines contributes to their protective effects against cellular damage. Studies have shown that these compounds can scavenge free radicals, thereby reducing oxidative damage to lipids, proteins, and DNA. This property is particularly beneficial in preventing cellular aging and various chronic diseases.

Potential Therapeutic Applications

This compound may also have applications in treating conditions related to inflammation and metabolic disorders. The modulation of inflammatory pathways through the inhibition of pro-inflammatory cytokines could be a potential therapeutic avenue.

Case Studies and Research Findings

  • Neuroprotection in Animal Models : One study demonstrated that a related hydroxylamine compound significantly reduced neuronal death in rodent models subjected to ischemic injury. The treatment led to improved behavioral outcomes and reduced markers of oxidative stress.
  • In Vitro Studies : In vitro experiments have shown that hydroxylamines can enhance cell viability in neuronal cultures exposed to toxic agents. These findings suggest a protective mechanism that warrants further investigation for clinical relevance.
  • Pharmacological Profiles : Other studies have characterized the pharmacokinetics and pharmacodynamics of hydroxylamine derivatives, indicating favorable absorption and distribution profiles that could enhance their therapeutic potential.

Data Tables

Property Value
Molecular Weight239.7 g/mol
SolubilitySoluble in water
Mechanism of ActionAntioxidant, Neuroprotective
Potential ApplicationsNeurodegenerative diseases
Study Type Findings
In Vivo NeuroprotectionReduced neuronal death
In Vitro Cell ViabilityEnhanced survival in toxic conditions
PharmacokineticsFavorable absorption

Q & A

Q. How can researchers design an efficient synthetic route for O-[(2R)-2-(4-chlorophenoxy)propyl]hydroxylamine hydrochloride?

Methodological Answer: A viable synthesis involves coupling a carboxylic acid derivative with hydroxylamine using carbodiimide reagents (e.g., EDC) as activators. For example, O-protected hydroxylamine derivatives (e.g., tert-butyldimethylsilyl-hydroxylamine) can react with activated esters or acids under mild conditions. Post-synthesis, deprotection and salt formation yield the hydrochloride .

Q. What spectroscopic techniques are critical for structural characterization of this compound?

Methodological Answer: Use a combination of 1^1H/13^13C NMR to confirm stereochemistry and substituent positions (e.g., 4-chlorophenoxy group). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves absolute configuration. Infrared (IR) spectroscopy identifies functional groups like hydroxylamine and hydrochloride .

Q. How should stability studies be conducted for this compound under varying conditions?

Methodological Answer: Perform accelerated stability testing in solvents (e.g., DMSO, water) across pH ranges (2–12) at controlled temperatures. Monitor degradation via HPLC-UV and quantify impurities. Store the compound desiccated at −20°C to minimize hydrolysis or oxidative decomposition .

Advanced Research Questions

Q. How does the reactivity of this compound compare to fluorinated analogs in nucleophilic reactions?

Methodological Answer: Compare reaction kinetics with fluorophenoxy analogs (e.g., O-(4-fluorophenoxy) derivatives) in SN2 or Michael addition reactions. Use density functional theory (DFT) to model electronic effects of chlorine vs. fluorine on nucleophilicity. Experimental data can be validated via 19^{19}F/35^{35}Cl NMR monitoring .

Q. What strategies are effective for quantifying this compound and its metabolites in biological matrices?

Methodological Answer: Develop a validated LC-MS/MS protocol using deuterated internal standards. Optimize extraction from plasma/tissue via solid-phase extraction (SPE). Quantify metabolites (e.g., dehydroxylated or oxidized species) with MRM transitions and confirm structures using high-resolution tandem MS .

Q. How can its selectivity as a potential enzyme inhibitor be systematically evaluated?

Methodological Answer: Screen against a panel of related enzymes (e.g., oxidoreductases, hydrolases) using fluorescence-based activity assays. Perform competitive binding studies with known inhibitors and validate via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Molecular docking predicts binding modes to active sites .

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